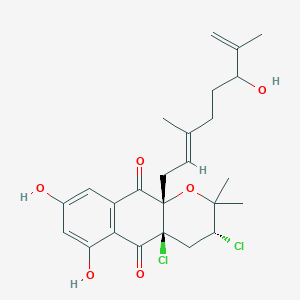
Napyradiomycin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napyradiomycin A2 is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.
Scientific Research Applications
Antibacterial Activity
Napyradiomycin A2 exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The compound has shown effectiveness against clinical strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentrations (MICs) : Studies report MIC values for this compound against MRSA ranging from 3 to 6 µg/mL, indicating strong antibacterial activity compared to other known antibiotics .
- Mechanism of Action : The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, its structural characteristics suggest potential interactions with bacterial cell walls or inhibition of protein synthesis .
Cytotoxic Properties
In addition to its antibacterial capabilities, this compound has demonstrated moderate cytotoxicity against various cancer cell lines, including human liver adenocarcinoma (HepG-2).
- IC50 Values : The IC50 values for this compound have been reported around 30.4 µM, indicating a level of cytotoxicity that warrants further exploration for potential anticancer applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity.
- Structural Variants : Variants such as Napyradiomycin A2a and A2b have been isolated, which differ in stereochemistry but maintain similar biological activities. These variations provide insights into how structural modifications can enhance or reduce activity against specific pathogens .
Antifouling Applications
Recent studies have explored the potential of Napyradiomycin derivatives as antifouling agents in marine environments.
- Bioactivity Against Marine Organisms : Research indicates that certain derivatives exhibit significant inhibitory effects on biofilm formation by marine bacteria, suggesting applications in marine coatings to prevent biofouling without harming non-target species .
Case Study 1: Antibacterial Efficacy
A study isolated several napyradiomycins from Streptomyces sp. and evaluated their antibacterial activities. This compound showed comparable efficacy to standard antibiotics like ampicillin, particularly against MRSA strains .
Case Study 2: Cytotoxicity Assessment
In vitro tests on HepG-2 cells revealed that this compound exhibited moderate cytotoxicity, prompting further investigation into its potential as an anticancer agent. The compound's ability to inhibit cell growth at relatively low concentrations highlights its therapeutic potential .
Case Study 3: Antifouling Properties
Research conducted on marine-derived napyradiomycins demonstrated their effectiveness in preventing biofilm formation on submerged surfaces, indicating a novel application in environmental management and marine technology .
Properties
CAS No. |
111216-62-7 |
|---|---|
Molecular Formula |
C25H30Cl2O6 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1 |
InChI Key |
MUVCLXZNRJJIGV-IYESRBMVSA-N |
SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
Isomeric SMILES |
CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
Synonyms |
16-hydroxy-17-methylenenapyradiomycin A1 napyradiomycin A2 NPD-A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















